molecular formula C21H17N5OS B11331452 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide CAS No. 352683-47-7

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide

Cat. No.: B11331452
CAS No.: 352683-47-7
M. Wt: 387.5 g/mol
InChI Key: HGXBBSWGGOBKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of cesium carbonate as a base and formic acid for deprotection .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound has been shown to inhibit the aromatase enzyme, which is crucial for estrogen biosynthesis . This inhibition leads to reduced estrogen levels, thereby limiting the growth of estrogen-dependent cancer cells. Molecular docking studies have provided insights into the binding modes of this compound within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide apart is its unique combination of a triazole ring with a pyridine moiety, which enhances its binding affinity and selectivity towards specific molecular targets. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

352683-47-7

Molecular Formula

C21H17N5OS

Molecular Weight

387.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H17N5OS/c27-19(23-18-13-7-8-14-22-18)15-28-21-25-24-20(16-9-3-1-4-10-16)26(21)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23,27)

InChI Key

HGXBBSWGGOBKIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.